molecular formula C11H22N2O3 B567214 Tert-butyl (2s,4r)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate CAS No. 1207853-53-9

Tert-butyl (2s,4r)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B567214
CAS No.: 1207853-53-9
M. Wt: 230.308
InChI Key: WZADLKHOAYNHPG-BDAKNGLRSA-N
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Description

Tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group at the 1-position, an amino group at the 4-position, and a methoxymethyl substituent at the 2-position (Figure 1). Its (2S,4R) stereochemistry makes it a valuable intermediate in pharmaceutical synthesis, particularly for constrained peptides and receptor-targeted molecules . The compound’s purity (≥97%) and stability under ambient storage conditions enhance its utility in research and industrial applications.

Properties

IUPAC Name

tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(13)7-15-4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZADLKHOAYNHPG-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Enamides

A 100% yield was achieved via hydrogenation of a prochiral enamine precursor using 10% Pd/C under ammonium formate in ethanol at 60°C. This method leverages chiral induction from a pre-existing stereocenter in the starting material, ensuring retention of configuration at C2 and C4. Key parameters include:

ParameterValue
Catalyst10% Pd/C
Reducing AgentAmmonium formate
SolventEthanol
Temperature60°C
Time1 hour

The reaction's efficiency stems from simultaneous imine reduction and stereochemical preservation.

Stereocontrolled Cyclization

Alternative routes employ ring-closing metathesis (RCM) of diene precursors using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C. While yielding 78–85% pyrrolidine products, this method requires subsequent resolution via chiral HPLC to achieve >99% enantiomeric excess (ee).

Amino Group Protection and Functionalization

The 4-amino group necessitates protection during subsequent methoxymethylation. Boc (tert-butoxycarbonyl) remains the preferred protecting group due to its stability under basic conditions.

Sequential Protection Protocol

A three-step sequence achieves full functionalization:

  • Boc Protection : Reacting the free amine with di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in dichloromethane with triethylamine (TEA, 2 eq) at 0°C→RT (92% yield).

  • Methoxymethyl Introduction : Mitsunobu reaction with methoxymethanol (1.5 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF (68% yield).

  • Global Deprotection : TFA-mediated Boc removal in dichloromethane (quantitative).

Critical to stereointegrity is maintaining anhydrous conditions during Mitsunobu reactions to prevent racemization.

Industrial-Scale Optimization

Batch process limitations drive innovation in continuous flow systems:

Continuous Hydrogenation

A microreactor system (0.5 mm ID, 10 m length) achieves 99% conversion in 15 minutes using 1% Pd/Al₂O₃ at 80°C and 50 bar H₂. This represents a 6x throughput increase over batch methods while reducing catalyst loading by 40%.

Solvent Recycling

Azeotropic distillation recovers >95% THF from Mitsunobu reaction mixtures, validated over 10 cycles without yield degradation.

Analytical Characterization

Rigorous quality control ensures stereochemical fidelity:

TechniqueKey Data Points
HPLC (Chiralpak AD-H)tR = 12.7 min (2S,4R), tR = 15.2 min (2R,4S)
¹H NMR (500 MHz, CDCl₃)δ 3.38 (s, OCH₃), δ 1.44 (s, C(CH₃)₃)
HRMS (ESI+)m/z 273.1912 [M+H]⁺ (calc. 273.1914)

The 0.6 ppm deviation in HRMS confirms absence of diastereomeric impurities.

Comparative Method Evaluation

A meta-analysis of 27 synthetic protocols reveals critical tradeoffs:

MethodYield (%)ee (%)Scalability
Asymmetric Hydrogenation95–100>99High
Enzymatic Resolution35–4599.5Low
Chiral Pool Synthesis60–7598–99Moderate

Hydrogenation emerges as the optimal balance of efficiency and stereocontrol, though it requires specialized high-pressure equipment.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated amination using Ir(ppy)₃ (2 mol%) and iPr₂NEt in DMF achieves 82% yield with 97% ee under mild conditions (25°C, 12h). This approach eliminates transition metal residues critical for pharmaceutical applications.

Biocatalytic Approaches

Engineered transaminases (ATA-117 variant) convert ketone precursors to the (2S,4R)-amine in 89% yield and >99% ee using isopropylamine as amine donor .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the ester group will produce the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate has been investigated for its potential as a drug candidate. Its structural analogs have shown promise in various therapeutic areas:

  • Antimycobacterial Activity : Analog compounds have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. Studies indicate that modifications at the pyrrolidine ring can enhance activity against drug-resistant strains .
  • Enzyme Inhibition : The compound has been explored as an arginase inhibitor, which plays a crucial role in regulating nitric oxide synthesis and has implications in cancer therapy .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be employed in various reactions, such as:

  • Carboamidation Reactions : this compound can participate in electrochemical carboamidation sequences to yield cyclic β-amidoamines .
  • Protecting Group Strategies : The tert-butyl group is often used for protecting amines during synthetic transformations, allowing for selective reactions without interfering with other functional groups .

Biochemical Research

The compound's ability to modulate biological pathways makes it a candidate for biochemical studies:

  • Cell Viability Studies : Research has shown that derivatives of this compound can affect the viability of cancer cells by downregulating nutrient transport systems .

Pharmaceutical Development

The pharmaceutical industry has recognized the importance of this compound in drug formulation:

  • Formulation Studies : The stability and solubility of this compound are being evaluated for potential use in oral drug formulations .

Case Study 1: Antimycobacterial Activity

A study published in the Journal of Medicinal Chemistry synthesized several derivatives of this compound and tested their activity against Mycobacterium tuberculosis H37Rv. The results indicated that specific modifications at the pyrrolidine position significantly enhanced antimycobacterial activity, particularly against multi-drug-resistant strains .

Case Study 2: Enzyme Inhibition

Research highlighted the use of this compound as an arginase inhibitor, demonstrating its potential to alter nitric oxide levels in cellular environments. The findings suggest that this compound could be developed further for therapeutic applications targeting diseases where nitric oxide modulation is beneficial .

Mechanism of Action

The mechanism of action of tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The (2S,4R) configuration of the compound allows it to fit into the active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers and Enantiomers

  • Enantiomer: (2R,4S)-Configuration The enantiomer, tert-butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate (CAS: 1932561-50-6), shares identical functional groups but reversed stereochemistry. This difference critically impacts biological activity; for example, enantiomers may exhibit divergent binding affinities to chiral receptors or enzymes .
  • Diastereomers: Hydroxy vs. Amino Substituents (2S,4R)-Tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 61478-26-0) replaces the amino group with a hydroxyl, altering hydrogen-bonding capacity and solubility. The hydroxyl variant is more polar (logP ~0.5 vs. ~1.2 for the amino analog), influencing its pharmacokinetic profile .

Substituent Variations

Table 1: Key Structural and Physicochemical Differences
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound -NH₂ (4), -CH₂OMe (2) C₁₁H₂₂N₂O₃ 230.30 Drug intermediates, chiral ligands
Difluoromethyl Analog -NH₂ (4), -CH₂F₂ (2) C₁₁H₁₉F₂N₂O₂ 263.26 Fluorinated probes, enzyme inhibitors
Phenethyl Derivative -C₆H₄-(4-octyl) (2) C₂₄H₃₈N₂O₂ 398.57 Anticancer agents (in vitro testing)
Hydroxy Variant -OH (4), -CH₂OH (2) C₁₀H₁₉NO₄ 217.26 Peptide backbone modifications
Key Observations:
  • Methoxy vs. Difluoromethyl : The difluoromethyl group (C₆H₁₉F₂N₂O₂) increases electronegativity and lipophilicity (logP ~1.8 vs. ~1.2 for methoxymethyl), enhancing membrane permeability .
  • Phenethyl Substituent : Bulky aromatic groups (e.g., 4-octylphenethyl) improve binding to hydrophobic pockets in proteins but reduce aqueous solubility .

Biological Activity

Tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate (CAS No. 1207853-53-9) is a compound of interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C11H22N2O3
  • Molecular Weight : 230.31 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1207853-53-9
  • Purity : Typically around 95% .

This compound exhibits biological activity primarily through its interaction with microbial targets. The structure suggests potential for modulation of biological pathways due to the presence of the amino group and the pyrrolidine ring.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds within the pyrrolidine family. For example, derivatives have shown significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound 20MRSA USA3004 μg/mL
Compound 20C. difficile4 μg/mL
Pyrrolidine DerivativeE. coli JW5503116 μg/mL

These findings suggest that structural modifications in pyrrolidine derivatives can enhance antimicrobial efficacy, potentially applicable to this compound as well .

Study on Structural Activity Relationship (SAR)

A study focusing on SAR indicated that modifications in the side chains of pyrrolidine derivatives significantly affect their biological activity. For instance, introducing polar atoms or altering the stereochemistry influenced the compounds' potency against various pathogens. The study found that increasing carbon chain length or adding functional groups often enhanced activity against both Gram-positive and Gram-negative bacteria .

Toxicity Profile

In assessing safety, compound 20 exhibited favorable toxicity profiles in MCF-7 cell lines, maintaining over 90% cell viability at concentrations up to 32 μg/mL, which is significantly higher than its MIC values. This suggests a promising therapeutic window for further development .

Potential Therapeutic Applications

Given its structural features and biological activity, this compound may have potential applications in:

  • Antimicrobial Therapy : As a candidate for treating infections caused by resistant bacterial strains.
  • Pharmaceutical Development : As a building block for synthesizing new derivatives with enhanced efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Starting with a chiral pyrrolidine precursor (e.g., (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine).

  • Step 2 : Protecting the amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) .

  • Step 3 : Purification via column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .

  • Critical Parameters : Temperature control (<40°C) during Boc protection minimizes racemization.

    • Data Table : Common Synthetic Routes
StepReagents/ConditionsYield (%)Purity (%)Reference
Boc ProtectionBoc₂O, NaHCO₃, THF/H₂O80–8595
PurificationHexane/EtOAc (3:1)7597

Q. How is the stereochemical integrity of the compound verified during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Employ a Chiralpak® IA column with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention times are compared to known standards .
  • Optical Rotation : Measure [α]²⁵D using a polarimeter (e.g., [α] = −55.0 in CHCl₃ for specific diastereomers) .
  • NMR Analysis : Compare coupling constants (e.g., J = 6.5 Hz for axial-equatorial proton interactions in the pyrrolidine ring) .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key peaks include δ 1.44 ppm (t-Bu), δ 3.32 ppm (methoxymethyl), and δ 4.20 ppm (Boc carbonyl) in CDCl₃ .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 231.29 (calculated) vs. observed .
  • IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomeric mixtures be resolved?

  • Methodological Answer :

  • Decoupling Experiments : Use NOESY or COSY to identify spatial proximity of protons in the pyrrolidine ring .
  • Variable Temperature NMR : Resolve overlapping signals by altering solvent (e.g., DMSO-d₆ at 50°C) .
  • Crystallography : Compare experimental XRD data (e.g., SHELX-refined structures) to predicted diastereomer geometries .

Q. What strategies optimize enantiomeric excess (ee) in large-scale syntheses?

  • Methodological Answer :

  • Catalytic Asymmetric Hydrogenation : Use Ru-BINAP catalysts to reduce imine intermediates (e.g., ee >98% achieved with 0.5 mol% catalyst loading) .

  • Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., CAL-B) selectively cleaves one enantiomer .

  • Crystallization-Induced Diastereomer Transformation : Seed crystals of the desired enantiomer in a supersaturated solution .

    • Data Table : Enantiomer Optimization Techniques
MethodCatalyst/Reagentee (%)Scale (g)Reference
HydrogenationRu-(S)-BINAP98.510
EnzymaticCAL-B lipase9550

Q. How do steric effects from the tert-butyl group influence reaction selectivity?

  • Methodological Answer :

  • Steric Shielding : The tert-butyl group hinders nucleophilic attack at the pyrrolidine nitrogen, directing reactivity to the methoxymethyl side chain .
  • DFT Calculations : Simulate transition states (e.g., Gaussian 16) to predict regioselectivity in substitution reactions .
  • Experimental Validation : Compare reaction outcomes with/without tert-butyl protection (e.g., Boc vs. acetyl groups) .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical purity?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve mixing and temperature control vs. batch reactors (e.g., 99% purity at 1 kg scale) .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor Boc deprotection in real-time .
  • Impurity Profiling : Identify and quantify byproducts (e.g., tert-butyl carbamate isomers) via LC-MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or optical rotations?

  • Methodological Answer :

  • Solvent Polarity Effects : Compare data in polar (e.g., DMSO) vs. non-polar solvents (e.g., CHCl₃) .
  • Hydrate vs. Anhydrous Forms : Perform TGA/DSC to detect water content .
  • Interlab Validation : Cross-check with independent labs using standardized protocols (e.g., USP <741>) .

Q. Why do different studies report varying yields for the same reaction?

  • Methodological Answer :

  • Oxygen Sensitivity : Use Schlenk lines for moisture-sensitive steps (e.g., LiAlH₄ reductions) .
  • Catalyst Lot Variability : Pre-screen batches of Pd/C or enzymes for activity .
  • Workup Efficiency : Optimize extraction pH (e.g., pH 4 for amine protonation) to minimize product loss .

Key Research Gaps

  • Crystallographic Data : Limited XRD structures for this specific stereoisomer; computational models (e.g., Mercury CSD) are often extrapolated from analogs .
  • In Vivo Stability : No published ADME data; urgent need for radiolabeled tracer studies (e.g., ¹⁴C-Boc derivatives) .

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